molecular formula C10H14N2O3 B13533058 2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid

2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid

Cat. No.: B13533058
M. Wt: 210.23 g/mol
InChI Key: SJEWCRQIIJUYBW-UHFFFAOYSA-N
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Description

2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with a pyrimidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-propylpyrimidine-5-carboxylic acid with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(Methoxymethyl)-4-propylpyrimidine-5-carboxylic acid: Unique due to its specific substitution pattern on the pyrimidine ring.

    4-Propylpyrimidine-5-carboxylic acid: Lacks the methoxymethyl group, leading to different chemical and biological properties.

    2-(Methoxymethyl)-4-methylpyrimidine-5-carboxylic acid: Similar structure but with a methyl group instead of a propyl group, affecting its reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(methoxymethyl)-4-propylpyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-3-4-8-7(10(13)14)5-11-9(12-8)6-15-2/h5H,3-4,6H2,1-2H3,(H,13,14)

InChI Key

SJEWCRQIIJUYBW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC(=NC=C1C(=O)O)COC

Origin of Product

United States

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